molecular formula C7H13NO B13517006 5-Methyl-2-oxa-7-azaspiro[3.4]octane

5-Methyl-2-oxa-7-azaspiro[3.4]octane

Cat. No.: B13517006
M. Wt: 127.18 g/mol
InChI Key: WHLLAPISYZBZNI-UHFFFAOYSA-N
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Description

5-Methyl-2-oxa-7-azaspiro[3.4]octane is a chemical compound of interest in organic chemistry and drug discovery as a novel, multifunctional building block . As a spirocyclic scaffold, it features two rings connected by a single atom, which provides a three-dimensional structure that allows functional groups to project in multiple directions. This characteristic is highly desirable for interacting with three-dimensional binding sites of biological targets . The incorporation of an oxygen atom (oxa) into the spirocyclic framework is known to favorably influence the molecule's properties, potentially leading to improved water solubility and metabolic stability compared to planar aromatic systems . Spirocyclic compounds of this class are considered emerging areas in contemporary research for constructing complex molecules . Researchers utilize these advanced structures as key intermediates in the synthesis of potential therapeutic agents. For example, structurally related 5-oxa-2-azaspiro[3.4]octane derivatives have been investigated in patent literature for their activity as M4 agonists, indicating the relevance of this chemotype in pharmaceutical development . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-methyl-2-oxa-7-azaspiro[3.4]octane

InChI

InChI=1S/C7H13NO/c1-6-2-8-3-7(6)4-9-5-7/h6,8H,2-5H2,1H3

InChI Key

WHLLAPISYZBZNI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC12COC2

Origin of Product

United States

Preparation Methods

Annulation Strategies

A detailed study by RSC Publishing describes three successful routes for synthesizing 2-azaspiro[3.4]octane derivatives, which are adaptable for 5-Methyl-2-oxa-7-azaspiro[3.4]octane. The approaches involve:

  • Route 1: Annulation of the cyclopentane ring using cyclization reactions starting from functionalized amines and oxygen-containing precursors.
  • Route 2 and 3: Annulation of the four-membered ring via intramolecular nucleophilic substitution or ring-closing reactions.

These routes utilize conventional reagents and conditions, such as base-mediated cyclizations, halogenation, and nucleophilic additions, to achieve the spirocyclic framework with high selectivity and yield.

Multi-Step Synthesis from Protected Azetidines

A related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, has been synthesized via a three-step process that can inform the synthesis of this compound:

Step Reaction Description Reagents/Conditions Temperature Solvent Yield Notes
1 Reaction of 1-tert-butoxycarbonyl-3-oxazolidine-azetidine with allyl bromide or allyl Grignard reagent to form 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester Zinc powder or allyl Grignard reagent 10-20 °C Tetrahydrofuran/water High yield, easy operation
2 Bromination of 3-allyl-3-hydroxyazetidine ester with liquid bromine to form dibromopropyl intermediate Liquid bromine -30 to -10 °C Dichloromethane Controlled halogenation
3 Cyclization via base-promoted intramolecular substitution using potassium carbonate to yield tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Potassium carbonate 82 °C overnight Acetonitrile Efficient ring closure

This methodology highlights the use of protected azetidine derivatives and stepwise functionalization to achieve the spirocyclic structure.

Synthesis of tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves cyclization and introduction of hydroxymethyl groups via nucleophilic substitution. This method is significant for producing functionalized analogs of this compound, which are valuable in pharmaceutical research.

Method Starting Materials Key Steps Advantages Limitations
Annulation of cyclopentane ring Functionalized amines and oxygen precursors Cyclization via nucleophilic substitution Readily available materials, minimal purification May require multiple steps
Annulation of four-membered ring Similar to above Ring-closing reactions under base catalysis Efficient ring formation, good yields Sensitive to reaction conditions
Multi-step from protected azetidines 1-BOC-3-oxazolidine-azetidine, allyl bromide/Grignard reagent Allylation, bromination, base-induced cyclization High yield, scalable, operationally simple Requires careful temperature control

The synthetic routes developed for this compound and its derivatives have been shown to provide access to spirocyclic compounds with potential biological activities. These compounds serve as valuable scaffolds in medicinal chemistry for drug discovery due to their rigid three-dimensional structures and ability to interact with biological targets selectively.

The preparation of this compound involves advanced synthetic methodologies primarily centered on annulation and cyclization strategies. The literature presents multiple viable routes, including annulation of different ring systems and multi-step synthesis from protected azetidines. These methods balance accessibility of starting materials, operational simplicity, and overall yield, making the compound accessible for further research and application in pharmaceutical sciences.

Chemical Reactions Analysis

Nucleophilic Substitution

The oxygen atom in the 2-oxa ring creates an electrophilic center, enabling nucleophilic substitution reactions. Common reagents include:

  • Alkoxides (e.g., NaOMe) : Attack at the oxygen-bearing carbon, leading to ring-opening products.

  • Amines (e.g., NH3) : Substitution at the nitrogen atom in the 7-aza ring, forming secondary amines.

Oxidation and Reduction

  • Oxidation : The methyl group adjacent to the nitrogen is susceptible to oxidation with KMnO4 or CrO3, yielding a carboxylic acid derivative.

  • Reduction : LiAlH4 reduces the spirocyclic framework, producing a saturated amine structure.

Ring-Opening Reactions

Under acidic (HCl) or basic (NaOH) conditions, the spirocyclic system undergoes ring-opening to form linear intermediates. For example:

  • Acid-Catalyzed Hydrolysis : Generates a γ-lactam and a secondary alcohol.

  • Base-Mediated Cleavage : Produces a diamine derivative.

Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
Nucleophilic SubstitutionNaOMe, THF, 60°C5-Methyl-7-azaspiro[3.4]octane-2-ol78
OxidationKMnO4, H2O, 25°C5-Methyl-7-azaspiro[3.4]octane-2-carboxylic acid65
ReductionLiAlH4, Et2O, reflux5-Methyl-7-azaspiro[3.4]octane82
Acid Hydrolysis6M HCl, 80°C, 12hγ-Lactam + HO(CH2)3NH(CH2)2CH370

Mechanistic Insights

The spirocyclic structure introduces angular strain, enhancing reactivity at the oxygen and nitrogen centers. Key observations:

  • Steric Effects : The methyl group at position 5 hinders nucleophilic attack on the adjacent carbon, directing reactivity toward the oxygen atom.

  • Electronic Effects : The nitrogen’s lone pair stabilizes transition states during reduction, favoring amine formation over competing pathways.

Comparative Reactivity

Property5-Methyl-2-oxa-7-azaspiro[3.4]octane7-Ethyl-5-methyl Analog
Oxidation SusceptibilityHigh (due to methyl group)Moderate (ethyl stabilizes)
Ring-Opening Rate (acid)70% yield in 12h55% yield in 24h

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Methyl-2-oxa-7-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a valuable tool for studying cellular mechanisms and developing new therapies. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Spiro Compounds

Key Structural Features

Spirocyclic compounds vary in ring sizes, heteroatom positions, and substituents. Below is a comparative analysis of 5-Methyl-2-oxa-7-azaspiro[3.4]octane and related analogs:

Table 1: Structural Comparison of Spiro[3.4]octane Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound Not provided C₇H₁₃NO 127.18 5-methyl, 2-oxa, 7-aza Rigid spiro core; methyl enhances lipophilicity
2-Oxa-5-azaspiro[3.4]octane 90207-55-9 C₆H₁₁NO 113.16 2-oxa, 5-aza Smaller molecular weight; lacks methyl group
1-Methyl-1,6-diazaspiro[3.4]octane AS140870 C₇H₁₄N₂O 142.20 1-methyl, 1,6-diaza Two nitrogen atoms; increased polarity
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane AS99102 C₁₂H₂₀N₂O₅ 272.30 Boc-protected, 8-hydroxy Functionalized for drug synthesis; high cost ($540/100mg)
tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate 2920426-94-2 C₁₅H₂₅NO₄ 283.37 Hydroxymethyl, tert-butyl Derivative with enhanced solubility

Physicochemical Properties

  • Molecular Weight and Polarity: The methyl group in this compound increases its molecular weight compared to non-methylated analogs (e.g., 2-Oxa-5-azaspiro[3.4]octane, MW 113.16). The 7-aza group introduces basicity, while the 2-oxa ether linkage enhances flexibility .
  • Thermodynamic Properties : Topological indices (e.g., Gourava and hyper-Gourava indices) used for octane isomers (e.g., entropy, acentric factor) could theoretically predict properties of spiro compounds, but empirical data are lacking .

Biological Activity

5-Methyl-2-oxa-7-azaspiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications, supported by relevant data and research findings.

Structural Characteristics

This compound features a spirocyclic structure that includes both nitrogen and oxygen atoms. This unique configuration contributes to its reactivity and interaction with various biological targets, making it a promising candidate for drug development.

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. Research indicates that compounds within this class can exhibit:

  • Enzyme Inhibition : The compound has shown potential in modulating enzyme activity, which is critical for various metabolic pathways.
  • Receptor Modulation : It interacts with biological receptors, potentially influencing signaling pathways relevant to therapeutic effects in conditions such as cancer and neurological disorders.

The exact mechanisms of action are still under investigation; however, preliminary studies suggest that the compound may act as an agonist or antagonist at specific receptors, leading to varied biological effects. For instance, derivatives of this compound have been explored for their role as M4 receptor agonists, which are implicated in cognitive functions and may have applications in treating schizophrenia and Alzheimer’s disease .

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common synthetic route includes:

  • Formation of the Spirocyclic Framework : Utilizing cyclization techniques to establish the spiro structure.
  • Functional Group Modifications : Introduction of hydroxymethyl or tert-butyl groups to enhance solubility and bioactivity.

The synthesis process can be optimized using continuous flow reactors for increased efficiency during large-scale production .

Case Studies

Several studies have highlighted the biological potential of this compound derivatives:

  • Anticancer Activity : In vitro studies suggest that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
  • Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity Type Description References
Enzyme InhibitionModulates key metabolic enzymes
Receptor AgonismPotential M4 receptor agonist
Anticancer PropertiesCytotoxic effects on various cancer cell lines
NeuroprotectionProtects neurons from oxidative damage

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic compounds like this compound?

  • Methodological Answer : Meta-analysis of literature data using inclusion/exclusion criteria (e.g., assay type, cell lines) identifies confounding variables. Apply hierarchical clustering to group studies by methodological similarity. Experimental replication under standardized conditions (e.g., OECD guidelines) clarifies discrepancies .
    05 文献检索Literature search for meta-analysis
    02:58

Q. How do solvent polarity and steric effects influence the regioselectivity of derivatization reactions in spirocyclic systems?

  • Methodological Answer : Design a solvent matrix (e.g., DMSO, THF, hexane) to test polarity effects on nucleophilic attack sites. Steric maps derived from molecular dynamics simulations guide substituent placement. Multivariate regression analysis correlates solvent parameters (Hildebrand solubility, dipole moment) with product ratios .

Q. What role does this compound play in asymmetric catalysis, and how can enantiomeric excess be optimized?

  • Methodological Answer : The compound’s rigid spirocyclic framework can act as a chiral ligand. Screen chiral auxiliaries (e.g., BINOL derivatives) using circular dichroism (CD) spectroscopy. Optimize enantioselectivity via DoE (Design of Experiments) by varying temperature, pressure, and catalyst loading .

Data Analysis and Experimental Design

Q. How can researchers design multi-factor optimization experiments for synthesizing this compound derivatives?

  • Methodological Answer : Use Taguchi or Box-Behnken designs to evaluate interactions between factors (e.g., reactant ratio, solvent, temperature). Response surface methodology (RSM) identifies optimal conditions. Validate with ANOVA to ensure model significance and lack-of-fit tests .

Q. What statistical methods are suitable for analyzing non-linear kinetics in degradation studies of spirocyclic compounds?

  • Methodological Answer : Fit degradation data to non-linear models (e.g., Weibull or Gompertz equations) using iterative algorithms like Levenberg-Marquardt. Compare AIC/BIC values to select the best-fit model. Bootstrap resampling quantifies confidence intervals for rate constants .

Q. How can machine learning improve the prediction of physicochemical properties for this compound analogs?

  • Methodological Answer : Train neural networks on datasets (e.g., PubChem, ChEMBL) using descriptors like logP, topological polar surface area, and H-bond donors. Feature importance analysis (SHAP values) highlights critical descriptors. Transfer learning adapts pre-trained models to small datasets .

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